3-Methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid
CAS No.:
Cat. No.: VC17950589
Molecular Formula: C12H22N2O5
Molecular Weight: 274.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O5 |
|---|---|
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | 3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid |
| Standard InChI | InChI=1S/C12H22N2O5/c1-7(2)9(10(16)17)14-8(15)6-13-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17) |
| Standard InChI Key | YXXMEXYAHMBYIU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
3-Methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid (CAS No. 28334-73-8) is a chiral compound with the molecular formula C₁₂H₂₂N₂O₅ and a molecular weight of 274.31 g/mol . Its IUPAC name reflects its branched structure:
The molecule features:
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A Boc-protected amine group, which enhances stability during synthetic reactions.
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An acetamido linker connecting the Boc group to the amino acid backbone.
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A β-methyl substituent on the butanoic acid chain, influencing steric interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₅ | |
| Molecular Weight | 274.31 g/mol | |
| CAS Number | 28334-73-8 | |
| Storage Recommendations | Room temperature, dry environment |
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized through a multi-step process:
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Protection of the amine: The tert-butoxycarbonyl (Boc) group is introduced to the primary amine of glycine derivatives using di-tert-butyl dicarbonate (Boc anhydride).
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Coupling reaction: The Boc-protected glycine is conjugated to 3-methyl-2-aminobutanoic acid via an acetamido linker using carbodiimide-based coupling agents like EDC/HOBt.
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Purification: Chromatographic techniques isolate the enantiomerically pure (2S)-form .
Industrial-Scale Production
While specific industrial protocols are proprietary, laboratory-scale methods emphasize:
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Low-temperature conditions to prevent racemization.
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High-performance liquid chromatography (HPLC) for enantiomeric resolution .
Applications in Peptide Synthesis
Role as a Building Block
The Boc group in this compound serves two critical functions:
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Protection: Shields the amine from undesired reactions during peptide elongation.
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Selective deprotection: Removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine for subsequent couplings.
Comparative Advantages Over Other Protecting Groups
| Protecting Group | Stability | Deprotection Conditions | Compatibility |
|---|---|---|---|
| Boc | Stable to bases | Mild acids (e.g., TFA) | Solid-phase synthesis |
| Fmoc | Acid-sensitive | Piperidine | Solution-phase synthesis |
The Boc group’s resistance to basic conditions makes this compound ideal for sequential peptide synthesis where Fmoc-based strategies are impractical.
Research Findings and Biological Relevance
Computational Predictions
LogP (Partition Coefficient): Calculated as 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Topological Polar Surface Area (TPSA): 111.7 Ų, suggesting moderate solubility in aqueous buffers.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Unique Feature |
|---|---|---|---|
| N-Boc-L-Valine | 1445-85-6 | 231.29 g/mol | Valine backbone |
| (S)-2-Amino-3-methylbutanoic acid | 1741-83-7 | 117.15 g/mol | No protecting groups |
| 3-Methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid | 28334-73-8 | 274.31 g/mol | Boc-protected acetamido linker |
This compound’s hybrid structure offers unique advantages in synthesizing peptides with both hydrophobic and polar residues.
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